molecular formula C20H23NO3S B11161588 1-(4-Benzylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone

1-(4-Benzylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone

Cat. No.: B11161588
M. Wt: 357.5 g/mol
InChI Key: NFTGQXBFVBBTGZ-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-1-(4-BENZYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzenesulfonyl group and a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-1-(4-BENZYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the benzenesulfonyl group and the attachment of the benzylpiperidine moiety. Common synthetic routes may include:

    Sulfonylation: Introduction of the benzenesulfonyl group using reagents like benzenesulfonyl chloride in the presence of a base.

    Piperidine Derivatization: Formation of the benzylpiperidine structure through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-1-(4-BENZYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-1-(4-BENZYLPIPERIDIN-1-YL)ETHAN-1-ONE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BENZENESULFONYL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-(BENZENESULFONYL)-1-(4-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Uniqueness

2-(BENZENESULFONYL)-1-(4-BENZYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the benzyl group on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(4-benzylpiperidin-1-yl)ethanone

InChI

InChI=1S/C20H23NO3S/c22-20(16-25(23,24)19-9-5-2-6-10-19)21-13-11-18(12-14-21)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2

InChI Key

NFTGQXBFVBBTGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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